![molecular formula C11H8N2O2 B14607516 4H-Furo[3,2-b]indole-2-carboxamide CAS No. 61088-26-4](/img/structure/B14607516.png)
4H-Furo[3,2-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Furo[3,2-b]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused furan ring, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-b]indole-2-carboxamide typically involves the transformation of indole derivatives. One common method includes the use of carboxylic acid derivatives, which are converted to carboxamides using reagents such as CDI (carbonyldiimidazole) and ammonia or hydrazine hydrate . Another approach involves the use of oxazolidinone derivatives as amine agents, with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and THF (tetrahydrofuran) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of indole derivatives, including optimization of reaction conditions and purification processes, are applicable.
Chemical Reactions Analysis
Types of Reactions: 4H-Furo[3,2-b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is often due to the presence of the carboxamide moiety, which enhances binding affinity . The pathways involved may include inhibition of specific enzymes such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) .
Comparison with Similar Compounds
Indole-2-carboxamide: Shares the indole scaffold but lacks the fused furan ring.
4H-Furo[3,4-b]indole: Similar structure but different ring fusion pattern.
Uniqueness: 4H-Furo[3,2-b]indole-2-carboxamide is unique due to its fused furan ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with molecular targets .
Properties
CAS No. |
61088-26-4 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H,(H2,12,14) |
InChI Key |
XQVAUXSFORHCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
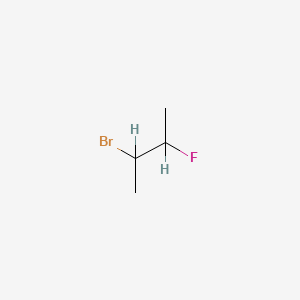
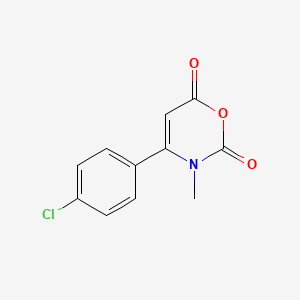

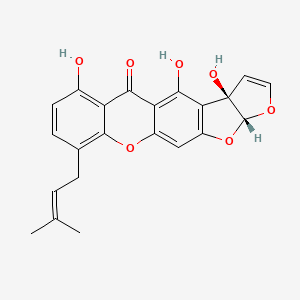
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
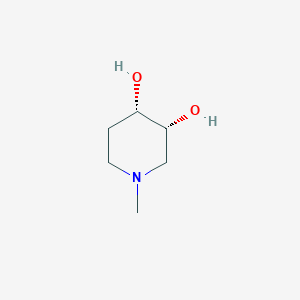
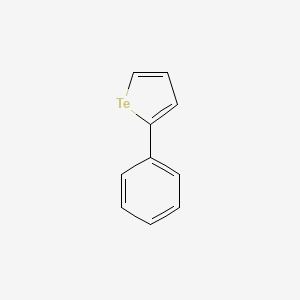
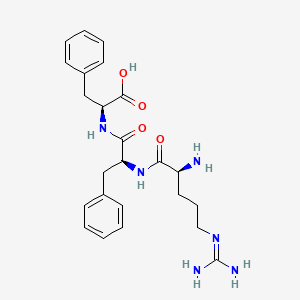

![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
